9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a m-tolylthio group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate typically involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the m-Tolylthio Group: The m-tolylthio group is introduced via a nucleophilic substitution reaction using m-tolylthiol and a suitable leaving group on the purine ring.
Esterification: The final step involves the esterification of the purine derivative with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the m-tolylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(m-tolylthio)acetate
- N,S-acetal analogs derived from juglone
Uniqueness
Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate is unique due to its specific substitution pattern on the purine ring and the presence of the ethyl acetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
646509-74-2 |
---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[6-(3-methylphenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
OKLQDMDCFZQYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.